N-acilamminoacidi L-alpha
N-Acyl-L-alpha-amino acids are a class of organic compounds characterized by the presence of an acyl group attached to the alpha-carbon atom of an L-alpha-amino acid. These molecules play significant roles in various biological processes and have gained considerable interest due to their diverse applications.
Structurally, N-acyl-L-alpha-amino acids consist of an amide bond linking a carboxylic acid group with an amino group at the alpha position of a naturally occurring L-alpha-amino acid. The acyl moiety can be derived from various fatty acids, leading to structural diversity among these compounds.
In biological systems, N-acyl-L-alpha-amino acids act as signaling molecules and are involved in modulating neurotransmitter functions, influencing cellular processes such as intracellular calcium release and protein trafficking. They have been found in numerous organisms, including mammals, fungi, and bacteria, suggesting their importance across different life forms.
From a synthetic chemistry perspective, these compounds can be synthesized through various methods, including enzymatic and non-enzymatic approaches. Their preparation involves the activation of carboxylic acids followed by acylation at the alpha-carbon atom of amino acids.
N-Acyl-L-alpha-amino acids find applications in pharmaceuticals, where they are used as precursors for drug development, and in cosmetics, where their unique properties contribute to improved skin care products. Additionally, these compounds are increasingly recognized for their potential roles in research, particularly in studying membrane transport mechanisms and signaling pathways.
Overall, N-acyl-L-alpha-amino acids represent a fascinating area of chemical exploration with wide-ranging implications across multiple scientific disciplines.

Struttura | Nome chimico | CAS | MF |
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4,10,16,22-Tetraazapentacosa-1,24-diene-9,13,17-tricarboxylicacid, 4,13,22-trihydroxy-3,11,15,23-tetraoxo-1,25-diphenyl-, 9,17-dimethylester, (1E,9S,17S,24E)- | 133705-25-6 | C38H48N4O13 |
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Acetylcysteine | 616-91-1 | C5H9NO3S |
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Matlystatin A | 140626-94-4 | C27H47N5O8S |
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N-Acetyl-L-Tryptophan | 873-21-2 | C13H14N2O3 |
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N-acetyl-S-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl]-L-cysteine | 91776-42-0 | C18H19NO7S |
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N-Caffeoyltryptophan | 109163-69-1 | C20H18N2O5 |
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N2-(3-Carboxy-1-oxopropyl)-L-arginine | 2478-02-6 | C10H18N4O5 |
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Platensimide A | 1022904-20-6 | C23H32N2O6 |
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(-)-Herbacic acid | 255055-81-3 | C14H19Cl6NO3 |
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N-Acetyl-L-serine (>90%) | 16354-58-8 | C5H9NO4 |
Letteratura correlata
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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1-Naphthalenol,6-methyl- Cas No: 24894-78-8
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